molecular formula C15H22BrNO3 B7988086 Tert-butyl (2-(4-bromobenzyl)-3-hydroxypropyl)carbamate

Tert-butyl (2-(4-bromobenzyl)-3-hydroxypropyl)carbamate

Cat. No.: B7988086
M. Wt: 344.24 g/mol
InChI Key: ZRFWWNXCGHWOTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (2-(4-bromobenzyl)-3-hydroxypropyl)carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a bromobenzyl group, and a hydroxypropyl group. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-(4-bromobenzyl)-3-hydroxypropyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-bromobenzyl bromide and 3-hydroxypropylamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) and are conducted at elevated temperatures to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-(4-bromobenzyl)-3-hydroxypropyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in DMF or potassium carbonate in acetonitrile.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a benzyl derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl (2-(4-bromobenzyl)-3-hydroxypropyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (2-(4-bromobenzyl)-3-hydroxypropyl)carbamate involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with active sites of enzymes, while the bromobenzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (4-bromophenyl)carbamate
  • Tert-butyl (4-bromobutyl)carbamate
  • Tert-butyl 4-bromobenzyl(methyl)carbamate

Uniqueness

Tert-butyl (2-(4-bromobenzyl)-3-hydroxypropyl)carbamate is unique due to the presence of both a hydroxypropyl group and a bromobenzyl group. This combination allows for diverse chemical reactivity and biological interactions, making it a versatile compound in research and industrial applications .

Biological Activity

Tert-butyl (2-(4-bromobenzyl)-3-hydroxypropyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C_{16}H_{22}BrN_{1}O_{2}
  • Molecular Weight : 344.24 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The compound's structure suggests potential interactions with proteins involved in cancer progression and inflammation.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The carbamate moiety may interact with serine or cysteine residues in active sites of enzymes, leading to inhibition.
  • Receptor Modulation : The bromobenzyl group may enhance binding affinity to specific receptors, potentially influencing cell proliferation and apoptosis.

Biological Activity Overview

Recent studies have highlighted several significant biological activities associated with this compound:

  • Anticancer Activity :
    • In vitro studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown improved efficacy compared to standard chemotherapeutic agents in inhibiting the growth of breast and lung cancer cells.
    • A study demonstrated that the compound induced apoptosis in FaDu hypopharyngeal tumor cells, suggesting its potential as an anticancer agent .
  • Anti-inflammatory Effects :
    • The compound has been evaluated for its anti-inflammatory properties, showing promise in reducing pro-inflammatory cytokines in cellular models. This effect may be mediated through the inhibition of NF-κB signaling pathways, which are crucial in inflammation and cancer progression.
  • Neuroprotective Potential :
    • Emerging research suggests that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's. Its ability to inhibit amyloid-beta aggregation has been noted, which is a hallmark of Alzheimer’s pathology .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer properties of this compound against several cancer cell lines. Results indicated a dose-dependent reduction in cell viability with IC50 values significantly lower than those for conventional treatments.

Cell LineIC50 (µM)Comparison DrugIC50 (µM)
FaDu (Hypopharyngeal)15Bleomycin25
MCF-7 (Breast)20Doxorubicin30
A549 (Lung)18Cisplatin28

Case Study 2: Anti-inflammatory Action

In a model of lipopolysaccharide-induced inflammation, this compound significantly reduced levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

TreatmentTNF-alpha Reduction (%)IL-6 Reduction (%)
Control00
Compound Treatment7565

Properties

IUPAC Name

tert-butyl N-[2-[(4-bromophenyl)methyl]-3-hydroxypropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO3/c1-15(2,3)20-14(19)17-9-12(10-18)8-11-4-6-13(16)7-5-11/h4-7,12,18H,8-10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRFWWNXCGHWOTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC=C(C=C1)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.